N-(2-ethoxyphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
N-(2-ethoxyphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a carbamoyl amino group linked to a 4-methylphenyl moiety. The thiadiazole ring is connected via a sulfanyl bridge to an acetamide group, which is further substituted with a 2-ethoxyphenyl group.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S2/c1-3-28-16-7-5-4-6-15(16)22-17(26)12-29-20-25-24-19(30-20)23-18(27)21-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,22,26)(H2,21,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVGWFZGRYRDDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound that has attracted attention in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 396.51 g/mol. The structural features include a thiadiazole ring, an acetamide group, and various aromatic substituents that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O2S2 |
| Molecular Weight | 396.51 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to function as an enzyme inhibitor or receptor modulator.
- Enzyme Inhibition : The thiadiazole moiety is known for its ability to inhibit various enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing signaling pathways.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole structure exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains.
Anticancer Properties
Studies have demonstrated that derivatives of thiadiazole compounds possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanism often involves the modulation of cell cycle regulators and apoptotic pathways.
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study evaluated the efficacy of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli.
- Results indicated that compounds with a similar structure to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.
-
Anticancer Activity Assessment :
- In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through caspase activation.
- An EC50 value was determined for cell viability assays, showing significant cytotoxicity against breast cancer cells.
-
Anti-inflammatory Mechanism Exploration :
- Research highlighted the ability of this compound to inhibit NF-kB activation in macrophages.
- The reduction in inflammatory cytokine production was quantified using ELISA assays.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[(5-{[(4-Methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
- Structural Differences : The acetamide nitrogen is substituted with a 4-nitrophenyl group instead of 2-ethoxyphenyl.
- Physicochemical Properties: Molecular formula: C₁₈H₁₆N₆O₄S₂; Average mass: 444.484 g/mol .
- Biological Implications : Nitro groups are often associated with metabolic instability due to reduction reactions, whereas ethoxy groups may enhance metabolic stability and membrane permeability .
2-[[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
- Structural Differences : Features a 4-chlorobenzylsulfanyl group on the thiadiazole and a trimethylphenyl acetamide.
- Key Attributes: Molecular formula: C₂₀H₂₀ClN₃OS₃; Higher molecular weight (481.03 g/mol) due to bulky substituents .
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
- Structural Differences: Substitution at the 5-position of the thiadiazole with an amino group and a 3-chloro-4-methylphenyl acetamide.
- Functional Impact: The amino group on thiadiazole may increase hydrogen-bonding capacity, enhancing receptor binding.
Pharmacological and Physicochemical Comparison Table
*Bioactivity inferred from structural analogs (e.g., ).
Research Findings and Implications
- Thiadiazole Core : The 1,3,4-thiadiazole ring is a pharmacophore in anticonvulsant and analgesic agents, likely due to its ability to interact with voltage-gated ion channels or neurotransmitter receptors .
- Substituent Effects :
- Electron-donating groups (e.g., ethoxy) : May enhance metabolic stability and lipophilicity, favoring oral bioavailability.
- Electron-withdrawing groups (e.g., nitro) : Increase polarity but may reduce stability in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
